molecular formula C15H9ClF3NO B12532936 2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole CAS No. 820240-98-0

2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole

Cat. No.: B12532936
CAS No.: 820240-98-0
M. Wt: 311.68 g/mol
InChI Key: DXVLAFPRDZSPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoxazole moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-chloro-3-(trifluoromethyl)aniline. This intermediate is then subjected to a cyclization reaction with 2-amino-5-methylphenol under acidic conditions to form the desired benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Mechanism of Action

The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The trifluoromethyl group enhances its binding affinity and selectivity, while the benzoxazole ring provides structural stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole is unique due to its combination of a benzoxazole ring with a trifluoromethyl-substituted phenyl group. This combination imparts distinct electronic and steric properties, making it valuable in both medicinal chemistry and materials science .

Properties

CAS No.

820240-98-0

Molecular Formula

C15H9ClF3NO

Molecular Weight

311.68 g/mol

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole

InChI

InChI=1S/C15H9ClF3NO/c1-8-2-5-13-12(6-8)20-14(21-13)9-3-4-11(16)10(7-9)15(17,18)19/h2-7H,1H3

InChI Key

DXVLAFPRDZSPMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.